2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate
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Overview
Description
2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate is a chemical compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol . This compound is characterized by its unique structure, which includes an oxathiolane ring, a phenyl group, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate involves several steps. One common synthetic route includes the reaction of 2-phenyl-2-propyl-1,3-oxathiolane-5-methanol with a carbamoyl chloride derivative under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate can be compared with other similar compounds, such as:
2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol: Lacks the carbamate group, which may result in different chemical and biological properties.
2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol acetate:
2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol sulfonate: The presence of a sulfonate group may enhance its solubility and alter its biological activity.
Properties
CAS No. |
24606-92-6 |
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Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl carbamate |
InChI |
InChI=1S/C14H19NO3S/c1-2-8-14(11-6-4-3-5-7-11)18-12(10-19-14)9-17-13(15)16/h3-7,12H,2,8-10H2,1H3,(H2,15,16) |
InChI Key |
OSWDWOHNDRRUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OC(CS1)COC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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